2-(benzylsulfonyl)-N-(4-butylphenyl)acetamide
Overview
Description
2-(benzylsulfonyl)-N-(4-butylphenyl)acetamide is a chemical compound that belongs to the class of sulfonamides. This compound is widely used in scientific research due to its unique properties and characteristics.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-(4-butylphenyl)acetamide is based on its ability to inhibit certain enzymes and proteins. It is known to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. It also inhibits the activity of certain proteins that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(benzylsulfonyl)-N-(4-butylphenyl)acetamide are varied and depend on the specific application. It has been shown to have anti-inflammatory and analgesic effects in animal models. It also has anticonvulsant and antiepileptic effects in animal models. Additionally, it has been shown to have antitumor effects in certain cancer cell lines.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(benzylsulfonyl)-N-(4-butylphenyl)acetamide in lab experiments include its high purity and stability, its ability to inhibit certain enzymes and proteins, and its wide range of applications. However, there are also limitations to its use. It can be toxic in high doses and may have unwanted side effects in certain applications.
Future Directions
There are many future directions for the use of 2-(benzylsulfonyl)-N-(4-butylphenyl)acetamide in scientific research. One direction is the development of new drugs based on its unique properties and characteristics. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, epilepsy, and inflammation. Additionally, its use in the development of new materials and technologies is an area of active research.
Scientific Research Applications
2-(benzylsulfonyl)-N-(4-butylphenyl)acetamide is widely used in scientific research due to its unique properties and characteristics. It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. It is also used in the development of new drugs due to its ability to inhibit certain enzymes and proteins.
properties
IUPAC Name |
2-benzylsulfonyl-N-(4-butylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-2-3-7-16-10-12-18(13-11-16)20-19(21)15-24(22,23)14-17-8-5-4-6-9-17/h4-6,8-13H,2-3,7,14-15H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTWUQIZZMQQCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfonyl)-N-(4-butylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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